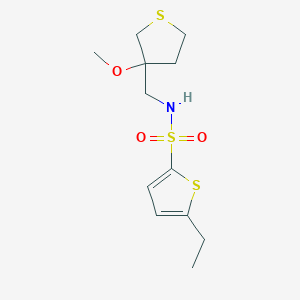![molecular formula C15H22N2O B2879991 N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide CAS No. 1384672-01-8](/img/structure/B2879991.png)
N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also features a carboxamide group (-CONH2), a cyanomethyl group (-CH2CN), and a cyclopentyl group (a five-membered ring), all of which can significantly influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the spirocyclic and cyclopentyl components. These structural features could influence its physical and chemical properties, as well as its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group might participate in condensation or hydrolysis reactions . The spirocyclic structure could also undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Cycloadditions
Research on asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solutions demonstrates the importance of such compounds in the synthesis of chiral molecules, which are crucial for drug design and development. The ability to achieve high diastereoselectivity in these reactions is significant for the production of enantiomerically pure compounds, which could be analogously relevant for the synthesis and application of N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide in creating bioactive molecules or drug candidates (Waldmann & Braun, 1991).
Cycloaddition for Heterocyclic Compounds
The regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates illustrates the methodology for generating spirocyclic compounds. This approach highlights the versatility of cycloaddition reactions in constructing complex heterocyclic frameworks, potentially applicable to this compound for generating novel heterocyclic compounds with possible pharmacological activities (Molchanov & Tran, 2013).
Reductive Cleavage and Transformations
Studies on reductive cleavage and subsequent transformations of spirocyclic carboxylates, such as the treatment of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid, underline the chemical reactivity and potential for further functionalization of spiro compounds. These transformations could offer insights into modifying this compound for specific biological activities or as intermediates in organic synthesis (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Synthesis of Enantiopure Analogues
The synthesis of enantiopure analogues of biologically significant compounds, such as 3-hydroxyproline derivatives, showcases the utility of spirocyclic compounds in accessing constrained amino acids for drug design. This area of research emphasizes the importance of stereochemical control and the potential for developing bioactive spirocyclic compounds, including this compound, to modulate biological targets with high specificity (Avenoza et al., 2002).
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-9-10-17(12-5-1-2-6-12)14(18)13-11-15(13)7-3-4-8-15/h12-13H,1-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDDROFYZIAFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2CC23CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

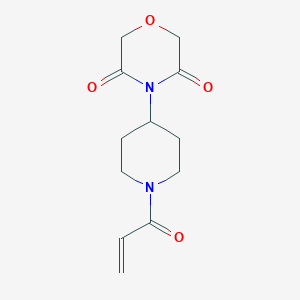
![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)
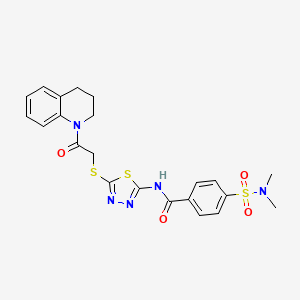
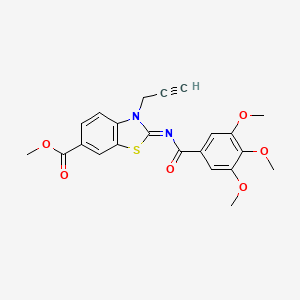
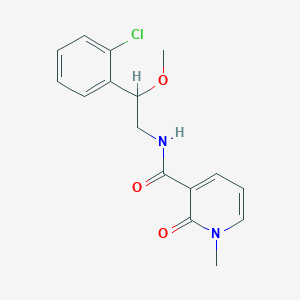

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)
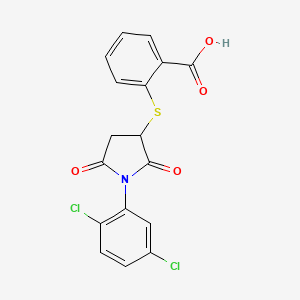
![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)

![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)
